Inositol 1-phosphate

説明

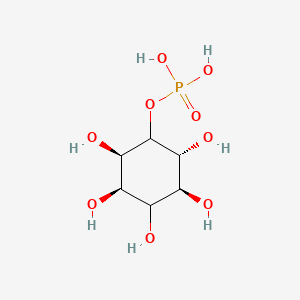

Inositol 1-phosphate (Ins(1)P1) is a member of the inositol phosphate (InsP) molecular family of second messengers that play a critical role in the transmission of cellular signals . It can be formed by phospholipase C (PLC) hydrolysis of phosphatidylinositol or by dephosphorylation of polyphosphate inositols such as Ins(1,3)P2 by inositol polyphosphate 3-phosphatase .

Synthesis Analysis

The synthesis of Inositol 1-phosphate involves a series of phosphorylation and dephosphorylation reactions carried out by at least 19 phosphoinositide kinases and 28 phosphoinositide phosphatase enzymes . The Arabidopsis thaliana Myo-Inositol 1-Phosphate Synthase1 Gene is required for Myo-inositol Synthesis .Molecular Structure Analysis

Inositol is a deceptively simple molecule. On closer study, a number of sophisticated stereochemical, prochiral, chiral, and conformational issues associated with inositols and their derivatives become evident .Chemical Reactions Analysis

Inositol phosphates, including Inositol 1-phosphate, are involved in a series of complex chemical reactions. These reactions involve the inter-conversion between the inositol phosphate compounds based on cellular demand .科学的研究の応用

Synthesis of Prostaglandylinositol Cyclic Phosphate (Cyclic PIP)

Scientific Field

Summary of the Application

The natural cyclic AMP antagonist, prostaglandylinositol cyclic phosphate (cyclic PIP), is biosynthesized from prostaglandin E (PGE) and activated inositol phosphate (n-Ins-P), which is synthesized by a particulate rat-liver-enzyme from GTP and a precursor named inositol phosphate (pr-Ins-P), whose 5-ring phosphodiester structure is essential for n-Ins-P synthesis .

Methods of Application or Experimental Procedures

Aortic myocytes, preincubated with [3H] myo-inositol, synthesize after angiotensin II stimulation (30 s) [3H] pr-Ins-P (65% yield), which is converted to [3H] n-Ins-P and [3H] cyclic PIP .

Results or Outcomes

Acid-treated (1 min) [3H] pr-Ins-P co-elutes with inositol (1,4)-bisphosphate in high performance ion chromatography, indicating that pr-Ins-P is inositol (1:2-cyclic,4)-bisphosphate .

Inositols Depletion and Resistance

Scientific Field

Molecular Pathology, Diagnostics, and Therapeutics

Summary of the Application

Alterations in the mechanisms that regulate cellular and tissue homeostasis of myo-Ins levels can lead to a reduction of inositols levels, exposing patients to several pathological conditions, such as Polycystic Ovary Syndrome (PCOS), hypothyroidism, hormonal and metabolic imbalances, like weight gain, hyperinsulinemia, dyslipidemia, and metabolic syndrome .

Methods of Application or Experimental Procedures

The enzyme MIPS catalyzes the first step in the biosynthesis of all myo-Inositol-containing compounds by converting glucose-6-phosphate to myo-Inositol-1-phosphate (MIP). Finally, InsP3 is dephosphorylated to free myo-Ins by Inositol monophosphatase-1 enzyme (IMPA-1 or IMPase) .

Results or Outcomes

Genetic mutations in genes codifying for proteins of myo-Ins synthesis and transport, competitive processes with structurally similar molecules, and the administration of specific drugs that cause a central depletion of myo-Ins as a therapeutic outcome, can lead to a reduction of inositols levels .

Energy Homeostasis

Scientific Field

Summary of the Application

Inositol phosphate signaling is an integral part of energy homeostasis. It contributes to cellular energy not only by regulating growth factor signaling, nutrient uptake, and metabolic signaling, but also through metabolic programming in unexpected ways .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources. However, it typically involves the use of biochemical assays and molecular biology techniques to study the role of inositol phosphate signaling in energy homeostasis.

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources. However, research in this field has shown that inositol phosphate signaling plays a crucial role in maintaining energy balance in cells .

Inositol Supplementation

Scientific Field

Summary of the Application

Inositol supplementation helps patients with metabolic conditions related to insulin resistance. However, explanations for this finding were missing until the discovery of cyclic PIP .

Methods of Application or Experimental Procedures

Inositol is a molecular constituent of cyclic PIP. Cyclic PIP triggers many of insulin’s actions intracellularly. The synthesis of cyclic PIP is decreased in diabetes as shown in rodents .

Results or Outcomes

Cyclic PIP is the key for explaining the curative effect of inositol supplementation. This is because (1) inositol is a molecular constituent of cyclic PIP; (2) cyclic PIP triggers many of insulin’s actions intracellularly; and (3) the synthesis of cyclic PIP is decreased in diabetes as shown in rodents .

将来の方向性

特性

IUPAC Name |

[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAPMGSXUVUWAF-GCVPSNMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315105 | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inositol 1-phosphate | |

CAS RN |

573-35-3, 2831-74-5, 15421-51-9 | |

| Record name | Inositol monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002831745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOSITOL MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G9I890092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)